molecular formula C14H11ClN2O4 B8627787 benzyl N-(4-chloro-3-nitrophenyl)carbamate

benzyl N-(4-chloro-3-nitrophenyl)carbamate

Cat. No. B8627787
M. Wt: 306.70 g/mol
InChI Key: SMXGADWNKGMRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(4-chloro-3-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C14H11ClN2O4 and its molecular weight is 306.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl N-(4-chloro-3-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(4-chloro-3-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

benzyl N-(4-chloro-3-nitrophenyl)carbamate

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

benzyl N-(4-chloro-3-nitrophenyl)carbamate

InChI

InChI=1S/C14H11ClN2O4/c15-12-7-6-11(8-13(12)17(19)20)16-14(18)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)

InChI Key

SMXGADWNKGMRKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Two equal batches of 4-chloro-3-nitroaniline (20.0 g each, 0.116 mol) were dissolved separately in freshly distilled dichloromethane (over P2O5) (150 mL each) and dry triethylamine (1.1 eq. each, 18 mL, 0.128 mol) under a drierite drying tube. Each of the reaction mixtures was chilled in an ice bath and benzyl chloroformate (50 mL each, 0.348 mol) was slowly added. The resulting solutions were heated to reflux for 4 days, and then they were combined and concentrated. The residue was further concentrated in vacuo using a kugelrohr apparatus (0.1 mm Hg, 60° C.) to give a thick oil. The oily material was dissolved in chloroform (300 mL) and washed with brine (100 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo. The crude product was purified on a silica gel column, using a 2.5% methanol/chloroform as a solvent. A total yield of 32.2 g (46% yield) of N-benzyloxycarbonyl-4-chloro-3-nitroaniline was isolated as a yellow oil that solidified upon refrigeration. Rf320.61 (20% ethyl acetate/hexane). IR (neat) 3424, 3100, 3060, 3025, 2918, 2865, 1603, 1528, 1493, 1448, 1395, 1351, 1231, 1204, 1146, 1071, 1027, 960, 894, 841, 805, 734, 694. 1H-NMR (500 MHz, CDCl3) 7.28 (t, 9.0, 2H), 7.24 (s br, 1H), 7.22 (t, 9.0, 1H), 7.16 (d, 8.0, 1H), 7.13 (d, 9.0, 2H), 6.98 (d, 3.0, 1H), 6.73 (dd, 3.0, 8.0, 1H), 4.60 (s, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In one example, 4-chloro-3-nitroaniline reacted with CbzCl in dichloromethane in the presence of diisopropylethylamine. The product benzyl 4-chloro-3-nitrophenylcarbamate was isolated following flash chromatography. Following procedures in Examples 12, 13, and 15, final product benzyl 1-(2-acetamidoethyl)-3-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoxalin-6-ylcarbamate was isolated following reverse-phase HPLC with C(18) column eluting with water and acetonitrile. The product of the reaction, benzyl 1-(2-acetamidoethyl)-3-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoxalin-6-ylcarbamate, is a compound of formula I in which R1 is —CH2CH2NHAc, R2 is benzyloxycarbonyl, R3 is 4-methoxyphenyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.